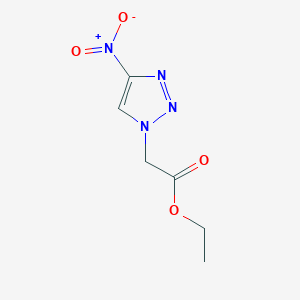![molecular formula C16H23ClN2O3 B2892486 2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2411279-79-1](/img/structure/B2892486.png)
2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, C13H18ClN3O3, and is commonly referred to as 2C-C.
Mechanism of Action
The exact mechanism of action of 2C-C is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that 2C-C has a number of biochemical and physiological effects. These include increased levels of serotonin and dopamine in the brain, as well as decreased levels of norepinephrine. The compound has also been shown to have a relaxing effect on the muscles, which may contribute to its anxiolytic and sedative properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-C in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need to test the compound in large quantities. However, one limitation of using 2C-C in lab experiments is that it has not been extensively studied in vivo. This means that its effects on living organisms are not well understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2C-C. One area of interest is the compound's potential as a therapeutic agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in the treatment of anxiety disorders and insomnia.
Another area of interest is the compound's potential as a research tool. 2C-C could be used to study the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. Further studies are needed to determine the exact mechanism of action of 2C-C and its effects on the brain and other organs.
Finally, 2C-C could be used to develop new drugs with similar properties. Researchers could use the compound as a starting point to develop new compounds that are more potent, more selective, or have fewer side effects than 2C-C.
Synthesis Methods
The synthesis of 2C-C involves the reaction of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane in the presence of sodium amide to form 1-(3,5-dimethoxyphenyl)-2-bromoethan-1-one. This compound is then reacted with diazepam in the presence of potassium tert-butoxide to form 2C-C.
Scientific Research Applications
2C-C has been the subject of scientific research for its potential applications in various fields. One area of research has focused on the compound's potential as a therapeutic agent. Studies have shown that 2C-C has anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety disorders and insomnia.
properties
IUPAC Name |
2-chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(17)16(20)19-6-4-5-18(7-8-19)13-9-14(21-2)11-15(10-13)22-3/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULZZAOCDUEDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2=CC(=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)
![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)


![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)